4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C30H34N4O7S and its molecular weight is 594.68. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Biological Studies
Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has revealed insights into their crystal structure and potential biological applications. These compounds have been synthesized, characterized, and evaluated for their antioxidant and antibacterial activities, particularly against Staphylococcus aureus. The studies highlight the importance of intermolecular hydrogen bonds and the contribution of Hirshfeld surfaces to their stability and reactivity. Compounds within this class demonstrated significant antibacterial and antioxidant activities, suggesting potential applications in developing new therapeutic agents (Karanth et al., 2019).
Anticancer Evaluation
Another study focused on the design and synthesis of N-substituted benzamides, closely related to the chemical structure , and evaluated their anticancer activity against several cancer cell lines. This research demonstrates the potential of 1,3,4-oxadiazole derivatives in cancer therapy, with certain compounds showing higher efficacy than the reference drugs in inhibiting cancer cell growth. These findings open new avenues for the development of chemotherapeutic agents (Ravinaik et al., 2021).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles has been explored to synthesize 1,2,4-thiadiazoles through photoinduced molecular rearrangements. This research provides valuable insights into the reactivity of oxadiazole derivatives under irradiation, leading to the formation of new compounds with potential applications in synthetic chemistry and materials science (Vivona et al., 1997).
Corrosion Inhibition Properties
The study of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid environments highlights the practical applications of these compounds in industrial settings. The research demonstrates the effectiveness of these derivatives in forming protective layers on metal surfaces, offering insights into their use in corrosion prevention technologies (Ammal et al., 2018).
Carbonic Anhydrase Inhibition
Research on aromatic sulfonamide inhibitors of carbonic anhydrases showcases the biochemical applications of 1,3,4-oxadiazole derivatives. These compounds exhibit strong inhibitory activity against several carbonic anhydrase isoforms, suggesting their potential use in treating diseases where enzyme modulation is beneficial (Supuran et al., 2013).
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O7S/c1-5-34(20-21-12-10-9-11-13-21)42(36,37)24-16-14-22(15-17-24)28(35)31-30-33-32-29(41-30)23-18-25(38-6-2)27(40-8-4)26(19-23)39-7-3/h9-19H,5-8,20H2,1-4H3,(H,31,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJPUPQZWQEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.